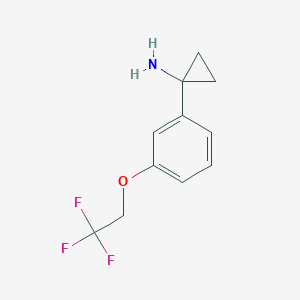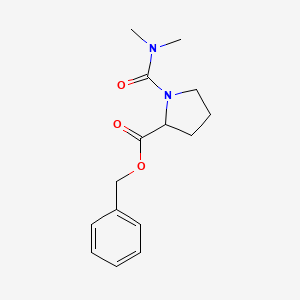
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include ethyl and methyl substituents on the pyrrole ring, as well as an ethanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyrrole derivative. For instance, starting with 2,5-dimethylpyrrole, ethylation can be performed using ethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate can then undergo acylation with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Substitution: Various substituted pyrroles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine: Contains an amine group and a methoxypropyl substituent.
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine: Features a trimethylbutyl substituent.
Uniqueness
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is unique due to its specific combination of ethyl, methyl, and ethanone substituents on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-11-7(2)6-10(8(11)3)9(4)12/h6H,5H2,1-4H3 |
InChI-Schlüssel |
WJTMHUVDHZYLDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=C1C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


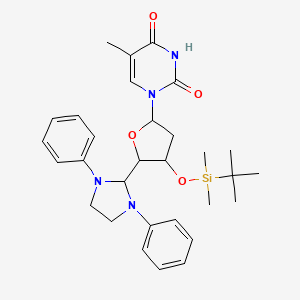

![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
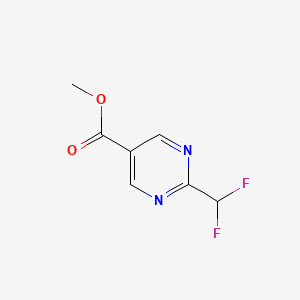
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)



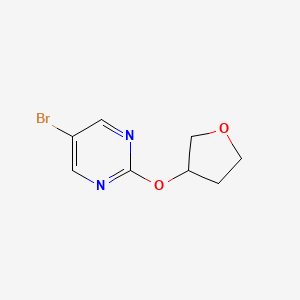
![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)

